1-(2-Methyl-4-nitrophenyl)ethanamine
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Overview
Description
1-(2-Methyl-4-nitrophenyl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, along with an ethanamine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methyl-4-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone to introduce the nitro group, followed by reduction to form the corresponding amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(2-Methyl-4-aminophenyl)ethanamine.
Substitution: Formation of N-substituted ethanamine derivatives.
Scientific Research Applications
1-(2-Methyl-4-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)ethanamine: Lacks the methyl group at the 2-position.
1-(2-Methylphenyl)ethanamine: Lacks the nitro group at the 4-position.
1-(4-Methyl-2-nitrophenyl)ethanamine: Similar structure but different substitution pattern.
Uniqueness
1-(2-Methyl-4-nitrophenyl)ethanamine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-methyl-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(11(12)13)3-4-9(6)7(2)10/h3-5,7H,10H2,1-2H3 |
InChI Key |
NGMBDJFEXFQEPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(C)N |
Origin of Product |
United States |
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